Carboxymethyldiphenylphosphine
Overview
Description
It is a solid that is soluble in organic solvents such as ethers and ketones but insoluble in water . This compound is notable for its applications in various fields, including catalysis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Carboxymethyldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Carboxymethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which carboxymethyldiphenylphosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Carboxymethyldiphenylphosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Diphenylphosphinoethane: A bidentate ligand with two phosphine groups, offering different coordination properties.
Diphenylphosphinobenzoic acid: A compound with a similar structure but different functional groups, leading to varied reactivity
Uniqueness: this compound is unique due to its specific combination of a carboxyl group and a diphenylphosphine moiety, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in certain catalytic and synthetic applications .
Properties
IUPAC Name |
2-diphenylphosphanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGRUGECVQJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378731 | |
Record name | Carboxymethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3064-56-0 | |
Record name | Carboxymethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?
A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.
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